Cas no 1058498-26-2 (3-{3-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropyl}-1-4-(trifluoromethyl)phenylurea)

3-{3-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropyl}-1-4-(trifluoromethyl)phenylurea structure
1058498-26-2 structure
Product name:3-{3-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropyl}-1-4-(trifluoromethyl)phenylurea
CAS No:1058498-26-2
MF:C22H21F3N4O2
MW:430.422955274582
CID:6418372
PubChem ID:25882169

3-{3-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropyl}-1-4-(trifluoromethyl)phenylurea Chemical and Physical Properties

Names and Identifiers

    • 3-{3-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropyl}-1-4-(trifluoromethyl)phenylurea
    • 1-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-3-[4-(trifluoromethyl)phenyl]urea
    • 3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
    • 1058498-26-2
    • F5149-0372
    • AKOS024500474
    • 1-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea
    • Inchi: 1S/C22H21F3N4O2/c1-15-3-5-16(6-4-15)19-11-12-20(30)29(28-19)14-2-13-26-21(31)27-18-9-7-17(8-10-18)22(23,24)25/h3-12H,2,13-14H2,1H3,(H2,26,27,31)
    • InChI Key: JSJAGXNRTDIWRV-UHFFFAOYSA-N
    • SMILES: N(CCCN1N=C(C2=CC=C(C)C=C2)C=CC1=O)C(NC1=CC=C(C(F)(F)F)C=C1)=O

Computed Properties

  • Exact Mass: 430.16166041g/mol
  • Monoisotopic Mass: 430.16166041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 691
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.8Ų
  • XLogP3: 3.7

3-{3-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropyl}-1-4-(trifluoromethyl)phenylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5149-0372-25mg
3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1058498-26-2
25mg
$109.0 2023-09-10
Life Chemicals
F5149-0372-20μmol
3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1058498-26-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5149-0372-1mg
3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1058498-26-2
1mg
$54.0 2023-09-10
Life Chemicals
F5149-0372-2mg
3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1058498-26-2
2mg
$59.0 2023-09-10
Life Chemicals
F5149-0372-10mg
3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1058498-26-2
10mg
$79.0 2023-09-10
Life Chemicals
F5149-0372-5mg
3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1058498-26-2
5mg
$69.0 2023-09-10
Life Chemicals
F5149-0372-15mg
3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1058498-26-2
15mg
$89.0 2023-09-10
Life Chemicals
F5149-0372-40mg
3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1058498-26-2
40mg
$140.0 2023-09-10
Life Chemicals
F5149-0372-2μmol
3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1058498-26-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5149-0372-4mg
3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1058498-26-2
4mg
$66.0 2023-09-10

3-{3-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropyl}-1-4-(trifluoromethyl)phenylurea Related Literature

Additional information on 3-{3-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropyl}-1-4-(trifluoromethyl)phenylurea

3-{3-[3-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Propyl}-1-[4-(Trifluoromethyl)Phenyl]Urea

The compound with CAS No. 1058498-26-2, known as 3-{3-[3-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Propyl}-1-[4-(Trifluoromethyl)Phenyl]Urea, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a urea group, a dihydropyridazine ring system, and substituents such as a trifluoromethyl group and a methylphenyl group. The combination of these structural elements makes it a unique compound with distinct chemical properties and potential applications.

Recent studies have highlighted the importance of dihydropyridazine derivatives in drug discovery and material science. The dihydropyridazine core of this compound is known for its ability to form stable conjugated systems, which can influence the electronic properties of the molecule. The presence of the trifluoromethyl group further enhances the stability and lipophilicity of the compound, making it suitable for applications in pharmaceuticals where bioavailability is critical.

The synthesis of 3-{3-[3-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Propyl}-1-[4-(Trifluoromethyl)Phenyl]Urea involves a series of intricate organic reactions, including coupling reactions and cyclization processes. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound can be produced on a larger scale for industrial applications.

In terms of applications, this compound has shown promise in several areas. Its urea group makes it a potential candidate for peptide synthesis and as a building block in medicinal chemistry. Additionally, the dihydropyridazine ring system has been linked to antioxidant properties, which could be exploited in the development of new therapeutic agents or functional materials.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of this compound with unprecedented accuracy. These studies have revealed that the trifluoromethyl group significantly influences the molecule's electron-withdrawing properties, which could be leveraged in designing new catalysts or sensors.

The integration of multiple functional groups in this compound also makes it an attractive candidate for supramolecular chemistry. The ability to form hydrogen bonds through the urea group and π–π interactions through the aromatic rings opens up possibilities for self-assembling structures and advanced materials.

In conclusion, 3-{3-[3-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Propyl}-1-[4-(Trifluoromethyl)Phenyl]Urea is a multifaceted compound with a rich structural diversity that positions it as a valuable tool in modern chemistry. Its unique properties and potential applications continue to be explored by researchers worldwide, underscoring its importance in both academic and industrial settings.

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